molecular formula C12H17N3O2 B2559003 tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate CAS No. 2460750-08-5

tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate

Cat. No.: B2559003
CAS No.: 2460750-08-5
M. Wt: 235.287
InChI Key: SNBBGAUUVSIIOB-UHFFFAOYSA-N
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Description

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, a cyclopropyl group, and a pyridazine ring

Preparation Methods

The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of cyclopropylamine with a suitable pyridazine precursor under controlled conditions. The tert-butyl group is then introduced through a subsequent reaction, often involving tert-butyl chloroformate. The final product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group and the pyridazine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate a valuable addition to the family of tert-butyl-substituted compounds.

Biological Activity

Tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound is derived from pyridazine derivatives, which are known for their diverse biological activities.

The biological activity of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, which could lead to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown to inhibit cell proliferation in L1210 leukemia cells with an IC50 value indicative of its potency. Similar studies have highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Other Biological Effects

Beyond anticancer properties, tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate may also possess anti-inflammatory and analgesic effects. Preliminary studies suggest that it could modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate in vivo using a mouse model bearing L1210 leukemia. The results indicated a significant prolongation of survival time in treated mice compared to controls, with optimal dosing regimens identified for maximum efficacy .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this compound. It was found to inhibit ribonucleotide reductase activity, crucial for DNA synthesis in rapidly dividing cells. This inhibition was correlated with reduced tumor growth in xenograft models, reinforcing the compound's potential as a chemotherapeutic agent .

Research Findings Summary

Property Finding
Cytotoxicity (IC50) Significant activity against L1210 leukemia
Mechanism Inhibition of ribonucleotide reductase
In Vivo Efficacy Prolonged survival in tumor-bearing mice
Other Activities Potential anti-inflammatory effects

Properties

IUPAC Name

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBGAUUVSIIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C(=C1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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